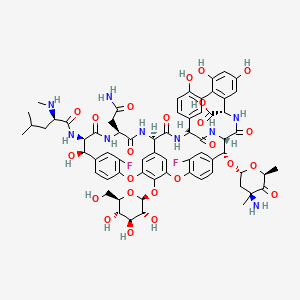

Fluorobalhimycin

Description

Properties

Molecular Formula |

C66H73F2N9O24 |

|---|---|

Molecular Weight |

1414.3 g/mol |

IUPAC Name |

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,6S)-4-amino-4,6-dimethyl-5-oxooxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-difluoro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |

InChI |

InChI=1S/C66H73F2N9O24/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(56(40)101-65-54(86)53(85)52(84)42(22-78)99-65)98-39-11-8-27(15-33(39)68)55(100-44-21-66(4,70)57(87)24(3)96-44)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92/h6-11,13-19,23-24,34-35,42,44,46-55,65,71,78-81,83-86H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95)/t24-,34+,35-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53-,54+,55+,65-,66-/m0/s1 |

InChI Key |

DIUYJZWUEMAVFL-QNSRRSNQSA-N |

Isomeric SMILES |

C[C@H]1C(=O)[C@@](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)F)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC1=C(C=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)F)O)C(=O)O)(C)N |

Canonical SMILES |

CC1C(=O)C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)F)OC9C(C(C(C(O9)CO)O)O)O)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)F)O)C(=O)O)(C)N |

Synonyms |

fluorobalhimycin |

Origin of Product |

United States |

Synthetic and Biosynthetic Pathways of Fluorobalhimycin

Chemoenzymatic and Total Synthetic Methodologies for Fluorobalhimycin

The synthesis of complex glycopeptide antibiotics like balhimycin (B1255283) and its fluorinated analogs presents significant challenges due to their intricate structures, including multiple stereocenters, glycosylations, and cyclic peptide cores. Both total chemical synthesis and chemoenzymatic approaches have been explored to access these molecules.

Total chemical synthesis of glycopeptide antibiotics is challenging but has been achieved for related compounds like the vancomycin (B549263) aglycone core. One reported strategy involves the assembly of the bicyclic C-terminal tetrapeptide moiety, containing the C-O-D and A-B rings, separately from the N-terminal linear tripeptide. The coupling of these fragments and subsequent formation of the D-O-E ring then leads to the formation of the aglycone. semanticscholar.org Despite impressive synthetic work, the structural complexity and difficulties in scaling up chemical synthesis mean that commercial production of glycopeptide antibiotics often relies on biosynthesis. semanticscholar.org

Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations to construct complex molecules. This approach can leverage the specificity and efficiency of enzymes for certain steps, such as glycosylation or peptide coupling, while using chemical methods for other parts of the synthesis. A machine-driven platform has been developed for the chemoenzymatic synthesis of glycopeptides, involving the chemical coupling of amino acids or glycoamino acids followed by enzymatic extension of glycan epitopes. nih.gov This strategy can potentially reduce the number of synthetic steps compared to purely chemical methods. nih.gov

While direct total or chemoenzymatic synthesis specifically of this compound is not as widely reported as its production via mutasynthesis, the methodologies developed for related glycopeptides provide a foundation for such approaches.

Stereoselective Syntheses of Fluorinated Precursors

The incorporation of fluorine into specific positions with defined stereochemistry is a critical aspect of synthesizing fluorinated natural products. For glycopeptide antibiotics like this compound, this involves the stereoselective synthesis of fluorinated amino acid precursors, such as fluorinated β-hydroxytyrosine or fluorinated phenylglycine derivatives.

Studies have explored the synthesis of fluorinated phenylglycine residues for incorporation into glycopeptide antibiotic biosynthesis. nih.gov For example, racemic fluorinated phenylglycine has been synthesized from fluorinated hydroxybenzaldehyde derivatives through chemical routes. rsc.org Stereoselective methods for synthesizing fluorinated amino acids are crucial to ensure the correct configuration for incorporation into the peptide chain by non-ribosomal peptide synthetases (NRPSs), which are often specific for the stereochemistry of their substrates.

Coupling Strategies for the Glycopeptide Core

The formation of the peptide bonds and the subsequent macrocyclization to form the characteristic polycyclic core are key steps in glycopeptide synthesis. Various coupling strategies are employed in both solution-phase and solid-phase peptide synthesis to assemble the amino acid building blocks.

Solid-phase peptide synthesis (SPPS) is a common technique for assembling peptide chains. Efficient protocols for SPPS of glycopeptides, including those incorporating glycosylated amino acids, have been developed. rsc.orgresearchgate.net These methods often involve the use of specific coupling reagents and solid supports to facilitate the formation of peptide bonds and handle the complexities introduced by glycosylation. rsc.orgresearchgate.net

For glycopeptides, coupling strategies must also consider the formation of the characteristic diaryl ether and biaryl cross-links that form the rigid core structure. In biosynthesis, these cross-links are formed by cytochrome P450 enzymes. semanticscholar.orgnih.gov In chemical synthesis, specific reactions are needed to achieve these oxidative couplings with control over regiochemistry and stereochemistry.

Engineering of Biosynthetic Pathways for this compound Production via Mutasynthesis

Mutasynthesis, also known as mutational biosynthesis, is a powerful technique that combines genetic manipulation of a producing organism with the feeding of synthetic or unnatural precursors to generate modified natural products. rsc.orgcapes.gov.br This approach has been successfully applied to the production of this compound by modifying the balhimycin biosynthetic pathway in Amycolatopsis balhimycina. nih.govresearchgate.net

The general principle of mutasynthesis involves creating a mutant strain deficient in the biosynthesis of a specific natural precursor. rsc.org When this mutant strain is supplied with a synthetic analog of the missing precursor (a "mutasynthon"), the cellular machinery can incorporate the analog into the biosynthetic pathway, leading to the production of novel derivatives. rsc.org Mutasynthesis offers a less invasive way to introduce structural variations, such as fluorine substitutions, compared to extensive semisynthetic chemistry. researchgate.net

Fluorine has been successfully introduced into balhimycin through mutasynthesis by incorporating fluorine-substituted β-hydroxytyrosine residues. researchgate.net This has resulted in the production of new fluorobalhimycins. rsc.org

Identification and Characterization of Fluorination Enzymes within Balhimycin Biosynthesis

While balhimycin itself is chlorinated rather than fluorinated in its native form, the study of halogenation enzymes within its biosynthetic pathway provides insights into how similar enzymes might be engineered or utilized for fluorine incorporation. The balhimycin biosynthetic gene cluster encodes halogenase enzymes responsible for the chlorination of β-hydroxytyrosine residues. nih.govnih.gov These enzymes are typically FADH2-dependent halogenases. nih.gov

Although dedicated fluorination enzymes (fluorinases) are rare in nature, their mechanisms have been studied. mdpi.com Engineering or identifying enzymes with the ability to catalyze site-specific fluorination within the context of a complex biosynthetic pathway like that of balhimycin is a key area for the biosynthetic production of this compound. While direct fluorination enzymes within the balhimycin cluster haven't been reported, the existing halogenases or modified versions could potentially be involved in incorporating fluorine if suitable fluorinated precursors are available.

Genetic Manipulation of Balhimycin Biosynthetic Gene Clusters for this compound Production

Genetic manipulation of the balhimycin biosynthetic gene cluster in Amycolatopsis balhimycina is central to the mutasynthesis approach for producing this compound. This involves creating mutant strains that are blocked in the synthesis of specific amino acid precursors, such as β-hydroxytyrosine (Hty) or 3,5-dihydroxyphenylglycine (Dpg), which are key building blocks of the balhimycin aglycone. nih.govrsc.org

For example, an in-frame deletion mutant of the bhp (B1578011) gene, which is involved in Hty biosynthesis, has been created. rsc.org This mutant strain is deficient in producing Hty. By feeding this mutant with fluorinated analogs of Hty, fluorobalhimycins containing fluorine-substituted β-hydroxytyrosine residues can be produced. rsc.orgresearchgate.net Similarly, mutants deficient in Dpg biosynthesis have been used to incorporate modified Dpg analogs. rsc.org

The balhimycin biosynthetic gene cluster, which has been identified and analyzed, provides the genetic basis for these manipulations. rsc.org The genes encoding the non-ribosomal peptide synthetases (NRPSs) and tailoring enzymes (like oxygenases and halogenases) are targets for modification to facilitate the incorporation of unnatural fluorinated precursors and the assembly of the modified glycopeptide structure. semanticscholar.orgnih.govnih.gov

Precursor Feeding and Metabolic Engineering Approaches for Fluorine Incorporation

Precursor feeding is a direct strategy in mutasynthesis where synthetic or non-native fluorinated amino acids are supplied to the culture medium of a mutant strain. rsc.org The mutant strain, unable to synthesize the natural precursor, can then utilize the supplied fluorinated analog as a substrate for its biosynthetic machinery. rsc.org

Feeding Amycolatopsis balhimycina mutants with fluorinated β-hydroxytyrosine or fluorinated phenylglycine analogs has successfully led to the production of fluorinated balhimycin derivatives. nih.govrsc.orgresearchgate.net For instance, feeding with 2-fluoro-β-hydroxytyrosine or 3,5-difluoro-β-hydroxytyrosine resulted in the production of new fluorobalhimycins. rsc.orgrsc.org

Advanced Spectroscopic and Computational Elucidation of Fluorobalhimycin Structure and Conformation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution NMR spectroscopy provides the most detailed information regarding the chemical structure and spatial arrangement of atoms within a molecule in solution. For a complex natural product like fluorobalhimycin, a combination of one-dimensional and multi-dimensional NMR experiments is required for a complete structural assignment and conformational analysis.

The structural complexity of this compound, with its heptapeptide (B1575542) core, multiple stereocenters, and glycosidic linkages, results in a highly crowded one-dimensional proton (¹H) NMR spectrum, making direct interpretation impossible. To overcome this, a series of two-dimensional (2D) NMR experiments are employed to resolve overlapping signals and establish atomic connectivity. Techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are essential.

COSY and TOCSY experiments are used to identify proton-proton (¹H-¹H) spin systems, allowing for the assignment of protons within individual amino acid residues and sugar moieties.

HSQC correlates directly bonded proton and carbon-13 (¹³C) nuclei, enabling the assignment of the carbon skeleton.

HMBC reveals longer-range correlations (typically 2-4 bonds) between protons and carbons, which is critical for linking the individual amino acid and sugar fragments together, confirming the peptide sequence, and identifying the points of glycosylation. researchgate.net

The collective data from these experiments allow for the near-complete assignment of all proton and carbon resonances in the this compound molecule.

Table 1: Illustrative 2D NMR Experiments for this compound Structural Elucidation This table provides an example of the types of correlations used to build the molecular structure.

| NMR Experiment | Type of Correlation | Information Gained | Example Application for this compound |

|---|---|---|---|

| COSY (Correlation Spectroscopy) | ¹H - ¹H (through 2-3 bonds) | Identifies protons coupled to each other within a spin system. | Mapping the Hα-Hβ connectivity in each amino acid residue. |

| HSQC (Heteronuclear Single Quantum Coherence) | ¹H - ¹³C (through 1 bond) | Assigns a carbon signal to its directly attached proton(s). | Assigning the chemical shift of the Cα of an amino acid based on its known Hα signal. |

| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H - ¹³C (through 2-4 bonds) | Connects molecular fragments across non-protonated carbons (e.g., carbonyls) or heteroatoms. | Observing a correlation from an Hα of one amino acid to the carbonyl carbon (C=O) of the preceding residue to confirm the peptide sequence. |

Fluorine-19 (¹⁹F) NMR is a powerful and highly specific technique for confirming the successful biosynthesis of this compound. frontiersin.org The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in high sensitivity and sharp signals with a wide chemical shift range, making it an excellent NMR probe. slideshare.net

A key step in the characterization of this compound is the observation of a signal in the ¹⁹F NMR spectrum, which provides direct and unequivocal evidence of fluorine incorporation into the balhimycin (B1255283) scaffold. uea.ac.ukescholarship.orgucd.ie The chemical shift of the ¹⁹F signal is highly sensitive to its local electronic environment, providing insight into the structure of the 3-fluoro-β-hydroxytyrosine residue. dtic.mil Furthermore, coupling between the ¹⁹F nucleus and nearby protons (e.g., the aromatic protons on the same tyrosine ring) can be observed in both ¹⁹F and ¹H spectra, further confirming the site of fluorination. rsc.org

Table 2: Representative ¹⁹F NMR Data for this compound This table illustrates the typical data obtained from a ¹⁹F NMR experiment.

| Parameter | Typical Value | Significance |

|---|---|---|

| Chemical Shift (δ) | -110 to -130 ppm (relative to CFCl₃) | Confirms the presence of an aryl fluoride (B91410) and is sensitive to the local electronic environment. |

| Multiplicity | Triplet or Doublet of Doublets | Arises from coupling to adjacent aromatic protons (³JHF), confirming its position on the tyrosine ring. |

| Coupling Constant (J) | ~5-10 Hz | The magnitude of the J-coupling provides further structural information about the geometry of the fluorinated ring. |

While the aforementioned NMR techniques establish the covalent bonding framework, Nuclear Overhauser Effect (NOE) based experiments are crucial for determining the three-dimensional conformation of this compound in solution. nih.gov These experiments detect correlations between protons that are close in space (typically < 5 Å), irrespective of their through-bond connectivity. columbia.edu

For a molecule the size of this compound (molecular weight ~1429 Da), the standard NOESY experiment can yield weak or zero-intensity cross-peaks. uba.ar In such cases, Rotating-frame Overhauser Effect Spectroscopy (ROESY) is the preferred experiment, as it provides positive cross-peaks regardless of molecular weight. columbia.edureddit.com By analyzing the network of ROE correlations, it is possible to determine the relative orientations of the amino acid residues and sugar groups, defining the characteristic "basket-like" conformation of the glycopeptide antibiotic that is essential for its function. Key ROE signals, for instance, would be observed between protons on different amino acid residues that are brought into proximity by the folding of the peptide backbone. researchgate.net

Fluorine-19 NMR for Elucidating Fluorine Incorporation and Environment[3],[11],

Advanced Mass Spectrometric Approaches for Structural Characterization

Mass spectrometry (MS) is a cornerstone technique for the structural elucidation of natural products, providing precise molecular weight information and valuable structural data through fragmentation analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS), often coupled with an ionization source like Electrospray Ionization (ESI), is used to determine the mass of the this compound ion with extremely high accuracy (typically to within 5 parts per million). uea.ac.uknih.gov This precision allows for the calculation of a unique elemental composition, thereby refining and confirming the molecular formula. rsc.org The measured accurate mass can distinguish this compound from its parent compound, balhimycin, and other potential biosynthetic variants. The substitution of a chlorine atom (atomic mass ~34.97 u) with a fluorine atom (atomic mass ~18.998 u) results in a predictable mass decrease of approximately 15.97 u.

Table 3: Comparison of Theoretical Exact Masses Illustrates the use of HRMS to differentiate between balhimycin and this compound based on their precise molecular formulas.

| Compound | Molecular Formula | Monoisotopic Mass (u) |

|---|---|---|

| Balhimycin | C₆₆H₇₅Cl₂N₉O₂₄ | 1445.4361 |

| This compound | C₆₆H₇₅FClN₉O₂₄ | 1429.4667 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the molecular structure by analyzing its fragmentation patterns. longdom.org In an MS/MS experiment, the intact protonated molecule (the precursor ion) of this compound is selected in the first mass analyzer, subjected to fragmentation via collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed in a second mass analyzer. researchgate.netmdpi.comthermofisher.com

The fragmentation of the glycopeptide antibiotic typically occurs at the peptide bonds and the glycosidic linkages. researchgate.netnih.gov This process generates a series of fragment ions whose masses correspond to the loss of sugar moieties and successive amino acid residues. Analyzing these fragmentation pathways allows for the confirmation of the amino acid sequence of the peptide core and the identity and attachment points of the carbohydrate units, providing a final, unambiguous confirmation of the elucidated structure. researchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Refinement[20],

X-ray Crystallography and Electron Diffraction Studies for Solid-State Structure

The definitive method for determining the atomic and molecular structure of a compound in its solid state is X-ray crystallography. wikipedia.org This technique involves irradiating a crystalline form of the molecule with a beam of X-rays. The crystal diffracts the X-rays into a unique pattern of spots, and by measuring the angles and intensities of this diffraction, a three-dimensional map of electron density within the crystal can be generated. wikipedia.orgyoutube.com From this map, the precise position of each atom, as well as bond lengths and angles, can be determined with high accuracy. wikipedia.org

For a complex molecule like this compound, obtaining a high-quality single crystal suitable for X-ray diffraction can be a significant challenge. However, when successful, the resulting crystal structure provides an unambiguous depiction of its solid-state conformation. This structural data is invaluable, serving as the ultimate benchmark for validating and refining structures proposed by other methods, such as NMR spectroscopy or computational modeling. scispace.com While specific crystallographic data for this compound is not widely published, the study of related glycopeptide antibiotics has established standard protocols and expectations for such analyses.

Electron diffraction is a complementary technique used for structural characterization, particularly for very thin films or nanocrystals that may not be suitable for X-ray analysis. aps.orgnih.gov It relies on the diffraction of a beam of electrons by the atoms in a sample. nih.gov Due to the strong interaction between electrons and matter, electron diffraction is highly sensitive and can be used to study extremely small volumes of material. nih.gov For complex organic molecules, this can be advantageous in situations where growing large single crystals is difficult. aps.org

| Technique | Principle | Information Obtained for this compound | Typical Data Parameters |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. wikipedia.org | Precise 3D atomic coordinates, bond lengths, bond angles, and solid-state conformation. wikipedia.org | Unit cell dimensions (a, b, c, α, β, γ), Space group, Atomic coordinates (x, y, z). |

| Electron Diffraction | Diffraction of an electron beam by a crystalline sample. nih.gov | Structural information from micro- or nanocrystalline samples, lattice parameters. aps.orgmdpi.com | Diffraction spot/ring patterns, Lattice spacing (d-spacing). |

Chiroptical Spectroscopy for Conformational and Stereochemical Analysis

Chiroptical spectroscopy encompasses a group of techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org These methods are exceptionally sensitive to the three-dimensional arrangement of atoms and are therefore powerful tools for analyzing the stereochemistry and solution-phase conformation of molecules like this compound. saschirality.org

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. wikipedia.orgyoutube.com This differential absorption occurs within the absorption bands of the molecule's chromophores. wikipedia.org In the case of this compound, the peptide backbone and the aromatic amino acid residues are key chromophores.

Vibrational Circular Dichroism (VCD) extends the principles of CD into the infrared region of the spectrum, measuring the differential absorption of left and right circularly polarized IR light at the frequencies of vibrational transitions. wikipedia.orgbruker.com Every vibrational mode in a chiral molecule can potentially exhibit a VCD signal, making it a data-rich technique. wikipedia.org

VCD is highly sensitive to the mutual orientation of different functional groups, providing detailed 3D structural information about the molecule in solution. wikipedia.orgbruker.com A key advantage of VCD is its power in determining the absolute configuration of a chiral molecule. bruker.comusp.org This is typically achieved by comparing the experimental VCD spectrum with spectra calculated for the possible enantiomers using quantum chemical methods, such as DFT. wikipedia.org This combination of experimental VCD and computational prediction offers a reliable method for unambiguous stereochemical assignment of complex natural products. rsc.org

| Spectroscopy | Region | Primary Application for this compound | Key Information |

| Circular Dichroism (CD) | Far-UV (190-250 nm) | Analysis of peptide backbone secondary structure. uh.edu | Presence of β-sheets, turns, and random coil elements. |

| Near-UV (250-350 nm) | Probing tertiary structure and aromatic residue environments. uh.edu | Conformational changes, folding, and ligand binding. nih.gov | |

| Vibrational Circular Dichroism (VCD) | Infrared (4000-650 cm⁻¹) | Determination of absolute configuration and detailed solution conformation. wikipedia.orgusp.org | Stereochemical assignment, identification of specific conformers in solution. |

Circular Dichroism (CD) Spectroscopy

Computational Chemistry for Structural Prediction and Validation

Computational chemistry provides essential tools for building, refining, and understanding the structure and dynamics of complex molecules like this compound. uva.nlucsf.edu These methods allow for the exploration of molecular properties that may be difficult or impossible to measure experimentally, offering a theoretical framework to interpret spectroscopic data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. ornl.gov Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the computation significantly while often maintaining high accuracy. ornl.govnih.gov

For this compound, DFT calculations are invaluable for several reasons. They can be used to:

Optimize Molecular Geometry: Predict the lowest energy (most stable) conformation of the molecule.

Calculate Spectroscopic Properties: Simulate spectra, such as VCD and NMR parameters, which can then be compared with experimental data for structure validation. wikipedia.orgmdpi.com

Analyze Electronic Properties: Determine parameters like orbital energies, electrostatic potential, and charge distribution, which are crucial for understanding the molecule's reactivity and intermolecular interactions. mdpi.commdpi.com

The choice of functional and basis set is critical for the accuracy of DFT results, and these are often selected based on calibration studies for similar classes of molecules. nih.gov

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the motion and conformational flexibility of molecules over time. meilerlab.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule behaves, flexes, and interacts with its environment (such as water) at an atomistic level. meilerlab.orglibretexts.org

For a flexible molecule like this compound, MD simulations are critical for:

Exploring Conformational Space: Identifying the range of different shapes (conformers) the molecule can adopt in solution and their relative stabilities. labxing.com

Understanding Dynamic Behavior: Visualizing how different parts of the molecule move relative to each other, which is key to its function. meilerlab.org

Simulating Ligand Binding: Modeling the process of how the antibiotic recognizes and binds to its bacterial target, providing insights for the rational design of more potent derivatives. nih.gov

Combining the insights from MD simulations with experimental data provides a comprehensive picture of both the static and dynamic aspects of this compound's structure. scispace.com

| Computational Method | Core Principle | Application to this compound |

| Density Functional Theory (DFT) | Solves for the electronic structure based on electron density. ornl.gov | Geometry optimization, prediction of spectroscopic parameters (VCD, NMR), analysis of electronic properties. mdpi.com |

| Molecular Dynamics (MD) | Solves Newton's equations of motion to simulate atomic movements over time. meilerlab.orglibretexts.org | Exploration of conformational flexibility in solution, identification of stable conformers, simulation of binding pathways. labxing.comnih.gov |

Molecular and Cellular Mechanism of Action of Fluorobalhimycin

Identification and Validation of Molecular Targets

The primary molecular target of the glycopeptide class of antibiotics, including fluorobalhimycin, is the D-alanyl-D-alanine (D-Ala-D-Ala) C-terminal dipeptide of the nascent peptidoglycan precursors, such as Lipid II. nih.govebsco.combiomol.com By binding to this terminus, the antibiotic physically obstructs the subsequent enzymatic steps of transglycosylation and transpeptidation, which are essential for the cross-linking of the bacterial cell wall. biomol.comkoreamed.org This inhibition leads to a compromised cell wall structure, ultimately causing cell lysis and bacterial death. creative-proteomics.com

The validation of this target for this compound is largely inferred from its structural homology to vancomycin (B549263) and its parent compound, balhimycin (B1255283). The core peptide structure, which forms a rigid pocket for binding the D-Ala-D-Ala motif through a network of hydrogen bonds, is conserved. nih.gov The substitution of chlorine with fluorine is a peripheral modification that is not expected to disrupt this fundamental binding interaction. nih.gov

Binding assays are crucial for quantifying the interaction between an antibiotic and its molecular target. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed insights into binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures molecular interactions in real-time. dntb.gov.uanih.gov In a typical assay for a glycopeptide antibiotic, a target ligand, such as a synthetic peptide mimicking the D-Ala-D-Ala terminus of Lipid II, is immobilized on a sensor chip. nih.gov The antibiotic is then flowed over the surface, and the binding is detected as a change in the refractive index, measured in resonance units (RU). ebsco.com This allows for the determination of the association rate (k_a_), dissociation rate (k_d_), and the equilibrium dissociation constant (K_D_), where K_D_ = k_d_/k_a_. A lower K_D_ value signifies a higher binding affinity. ebsco.com

| Parameter | Value | Description |

| k_a (M⁻¹s⁻¹) | 3.45 x 10⁴ | Association rate constant |

| k_d_ (s⁻¹) | 1.53 x 10⁻⁴ | Dissociation rate constant |

| K_D_ (nM) | 8.2 | Equilibrium dissociation constant |

| Table 1: Representative SPR kinetic data for Vancomycin binding to a D-Ala-D-Ala ligand. This data is illustrative for the technique; specific values for this compound are not publicly available. |

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. oup.comrsc.org This technique can determine not only the binding affinity (K_A_, the inverse of K_D_) and stoichiometry (n) of the interaction but also the thermodynamic parameters, including the change in enthalpy (ΔH) and entropy (ΔS). nih.govnih.gov In a typical experiment, the antibiotic would be titrated into a solution containing the target peptide, and the resulting heat changes would be measured. ceitec.eu These thermodynamic signatures provide a complete profile of the binding interaction. For instance, experiments with the lantibiotic Lacticin 3147 and Lipid II have successfully used ITC to demonstrate binding. nih.gov

Specific thermodynamic data for this compound's interaction with its target is not found in the available literature. The table below provides a hypothetical structure for presenting such data.

| Parameter | Value | Description |

| Stoichiometry (n) | Data not available | Molar binding ratio (Drug:Target) |

| Affinity (K_A) (M⁻¹) | Data not available | Association constant |

| Enthalpy (ΔH) (kcal/mol) | Data not available | Enthalpic contribution to binding |

| Entropy (ΔS) (cal/mol·deg) | Data not available | Entropic contribution to binding |

| Table 2: Illustrative table for thermodynamic parameters of binding that can be determined by ITC. Specific data for this compound is not publicly available. |

Chemical biology provides powerful tools for identifying the molecular targets of bioactive compounds, a process known as target deconvolution. mdpi.comresearchgate.net These methods are broadly categorized as label-based and label-free.

The very creation of this compound is a testament to a chemical biology approach known as mutasynthesis (or mutational biosynthesis). researchgate.net In this process, the biosynthetic pathway of a natural product is genetically modified to block the production of a specific precursor. The pathway can then be "rescued" by supplying an unnatural analogue of that precursor, leading to the creation of a novel compound. oup.com The generation of this compound by feeding 3-fluoro-β-hydroxytyrosine to a mutant of the balhimycin producer, Amycolatopsis balhimycina, implicitly confirms the involvement of the balhimycin non-ribosomal peptide synthetase (NRPS) machinery. oup.com

Other chemical biology approaches that could be applied for target deconvolution include:

Affinity-Based Probes: This involves synthesizing a version of this compound that incorporates a reporter tag (like biotin) and/or a reactive group (like a photo-affinity label). mdpi.comnih.gov This chemical probe can be incubated with whole cells or cell lysates. The probe binds to its target(s), which can then be captured (e.g., on streptavidin beads if biotinylated) and identified using mass spectrometry. nih.gov

Genetic Approaches: Resistance-based screening can identify targets by selecting for mutations that confer resistance to the drug. For glycopeptides, this often involves mutations in the genes responsible for synthesizing the cell wall precursors (e.g., the van gene clusters that change D-Ala-D-Ala to D-Ala-D-Lac). frontiersin.orgfrontiersin.org

To date, specific studies employing such deconvolution strategies to explore targets of this compound beyond the presumed D-Ala-D-Ala motif have not been reported in the literature.

Target Binding Assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Elucidation of Specific Biochemical Pathways Affected by this compound

The primary biochemical pathway inhibited by this compound is peptidoglycan biosynthesis, a multi-step process essential for constructing the bacterial cell wall. ebsco.comfrontiersin.org By sequestering the D-Ala-D-Ala terminus of Lipid II, this compound prevents its utilization by penicillin-binding proteins (PBPs), which catalyze the final stages of cell wall assembly. biomol.com

The binding of a glycopeptide to Lipid II inhibits the function of two key enzyme classes:

Transglycosylases: These enzymes polymerize the glycan strands by adding new disaccharide-pentapeptide units from Lipid II to the growing peptidoglycan chain.

Transpeptidases: These enzymes cross-link the peptide side chains of adjacent glycan strands, providing the cell wall with its structural rigidity. koreamed.org

The inhibition is primarily steric; the bulky antibiotic bound to the substrate prevents the enzymes from accessing their active sites. This can be analyzed using enzyme kinetics, which studies the rate of an enzyme-catalyzed reaction and how it is affected by inhibitors. numberanalytics.comnih.gov Kinetic parameters such as the Michaelis constant (K_m_, related to substrate affinity) and the maximum velocity (V_max_) are measured. Inhibitors are characterized by their inhibition constant (K_i_). numberanalytics.comsci-hub.se

There are different modes of reversible inhibition:

Competitive: The inhibitor binds only to the free enzyme, competing with the substrate. It increases the apparent K_m_ but does not change V_max_. sci-hub.se

Uncompetitive: The inhibitor binds only to the enzyme-substrate (ES) complex. It decreases both the apparent K_m_ and V_max_. wikipedia.org

Non-competitive/Mixed: The inhibitor can bind to both the free enzyme and the ES complex. It decreases V_max_ and may change K_m_. wikipedia.org

Given that glycopeptides bind to the substrate (Lipid II), their effect on the transpeptidase and transglycosylase enzymes could be modeled as a form of substrate-inhibitor complex, which complicates simple kinetic analysis. However, no specific enzyme inhibition kinetic studies for this compound have been published.

| Inhibition Parameter | Definition | Relevance to this compound |

| IC₅₀ | Concentration of inhibitor required to reduce enzyme activity by 50%. | Data not available. Would quantify potency against target enzymes like transpeptidases. |

| K_i | Inhibition constant; the dissociation constant of the enzyme-inhibitor complex. | Data not available. Would provide a thermodynamic measure of inhibitor potency. |

| Mode of Inhibition | Competitive, Uncompetitive, or Non-competitive/Mixed. | Not determined. Would describe the precise mechanism by which this compound interferes with cell wall synthesizing enzymes. |

| Table 3: Key enzyme inhibition kinetic parameters. Specific data for this compound is not publicly available. |

Metabolomics is the large-scale study of small molecules, or metabolites, within cells and tissues. mdpi.com By comparing the metabolite profiles of untreated and antibiotic-treated bacterial cells, researchers can identify which metabolic pathways are perturbed, offering a global view of the drug's impact. mdpi.com This is often accomplished using techniques like nuclear magnetic resonance (NMR) or mass spectrometry coupled with chromatography (LC-MS, GC-MS).

A metabolomics study of this compound-treated bacteria has not been reported. However, related "omics" studies on other glycopeptides provide a template for expected findings. For example, a chemotranscriptomic study (analyzing gene expression) of vancomycin-treated Streptomyces coelicolor showed significant downregulation of genes involved in primary metabolism and vegetative growth, consistent with the halt in cell wall construction and subsequent growth arrest. frontiersin.org A metabolomics analysis would likely reveal a corresponding accumulation of peptidoglycan precursors (like UDP-N-acetylmuramic acid-pentapeptide) due to the downstream block, and a decrease in metabolites associated with active growth and cell division.

Enzyme Inhibition Kinetics and Mechanism

Interactions with Cellular Components and Macromolecules

The lipophilic side chains of second-generation lipoglycopeptides like oritavancin (B1663774) and dalbavancin (B606935) are known to anchor the molecule to the cytoplasmic membrane. biomol.com This localization increases the effective concentration of the antibiotic near its target, Lipid II, which is also membrane-bound. This can also lead to secondary mechanisms of action, such as membrane depolarization and disruption. biomol.comrsc.org

This compound is not a lipoglycopeptide, but the introduction of the highly electronegative fluorine atom in place of chlorine could subtly alter its physicochemical properties, such as hydrophobicity and electronic distribution. These changes could potentially modulate its interaction with the phospholipid bilayer of the cell membrane or with the active sites of the transpeptidase enzymes. However, specific studies quantifying these potential secondary interactions for this compound are lacking. The primary interaction remains the well-characterized binding to the peptidoglycan precursor. nih.govebsco.com

Binding to Peptidoglycan Precursors

The primary mode of action for this compound, similar to other glycopeptides like vancomycin, involves its specific and high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. microbeonline.comucl.ac.bepsu.edu This interaction is crucial for its antibacterial activity. The binding occurs on the external surface of the bacterial cytoplasmic membrane where the peptidoglycan precursors are exposed. ucl.ac.bepsu.edu

The binding of this compound to the D-Ala-D-Ala moiety of the lipid II precursor and the growing peptidoglycan chains effectively creates a steric hindrance. psu.edudoseme-rx.com This blockage prevents the subsequent enzymatic steps of transglycosylation and transpeptidation, which are essential for the polymerization and cross-linking of the peptidoglycan strands. nih.govucl.ac.be The inhibition of these processes leads to the accumulation of peptidoglycan precursors and ultimately weakens the cell wall, rendering the bacterium susceptible to osmotic lysis. nih.govdoseme-rx.com

| Target Molecule | Binding Site | Consequence of Binding |

| Peptidoglycan Precursors | D-alanyl-D-alanine (D-Ala-D-Ala) termini | Inhibition of transglycosylation and transpeptidation |

| Lipid II | D-Ala-D-Ala moiety | Blockage of peptidoglycan chain elongation |

| Nascent Peptidoglycan Chains | D-Ala-D-Ala termini | Prevention of cross-linking |

Interactions with Bacterial Cell Wall Assembly Machinery

This interference disrupts the coordinated action of the cell wall synthesis machinery, which is a dynamic and complex process involving numerous proteins. nih.govfrontiersin.org The inhibition of peptidoglycan synthesis by glycopeptides can trigger a futile cycle of synthesis and degradation, further compromising the integrity of the cell wall. nih.gov While the primary interaction is with the substrate, this effectively inhibits the enzymatic activity of the cell wall assembly machinery, leading to a halt in the construction of the protective peptidoglycan layer. ucl.ac.bepsu.edu

Membrane Permeation and Translocation Mechanisms

As a glycopeptide, this compound is a relatively large molecule, which generally limits its ability to penetrate the outer membrane of Gram-negative bacteria. doseme-rx.com This is a key reason why the activity of glycopeptides is primarily directed against Gram-positive bacteria, whose peptidoglycan layer is more exposed. microbeonline.comdoseme-rx.com For Gram-positive bacteria, this compound does not need to permeate the cytoplasmic membrane to reach its target. The D-Ala-D-Ala termini of the peptidoglycan precursors are exposed on the outer face of the cytoplasmic membrane, where the antibiotic can readily bind. ucl.ac.bepsu.edu

Some second-generation lipoglycopeptides, which are derivatives of glycopeptides, possess lipophilic moieties that allow for interaction with the bacterial membrane, leading to membrane permeabilization and depolarization as a secondary mechanism of action. nih.gov However, information specifically detailing such a mechanism for this compound is not extensively available.

Cellular Responses to this compound Exposure

The inhibition of cell wall synthesis by this compound elicits a cascade of cellular responses as the bacterium attempts to cope with the stress and damage. These responses can be observed at the transcriptomic, proteomic, and morphological levels.

Transcriptomic and Proteomic Analysis of Treated Cells

Exposure of susceptible bacteria to glycopeptide antibiotics like vancomycin is known to induce significant changes in gene and protein expression. genome.jp Bacteria possess two-component regulatory systems, such as the VanS/VanR system in enterococci, which can sense cell wall stress and activate the expression of resistance genes. psu.edugenome.jp These genes encode enzymes that modify the peptidoglycan precursor target, replacing the D-Ala-D-Ala terminus with D-Ala-D-lactate (D-Ala-D-Lac) or D-Ala-D-serine (D-Ala-D-Ser), for which glycopeptides have a much lower binding affinity. ucl.ac.benih.gov

While specific transcriptomic and proteomic studies on this compound are not widely reported in the provided search results, it is reasonable to infer that, like other glycopeptides, it would induce the expression of genes involved in cell wall stress responses. This would likely include genes for the synthesis of modified peptidoglycan precursors in resistant strains, as well as general stress response proteins. In susceptible strains, the blockage of cell wall synthesis leads to the accumulation of peptidoglycan precursors, which can trigger a complex cellular response, including the activation of autolysins that further degrade the cell wall. doseme-rx.com

Impact on Cell Cycle and Morphological Changes

The bacterial cell wall is intrinsically linked to the processes of cell growth and division. dzif.de Inhibition of peptidoglycan synthesis by antibiotics that target this pathway has a profound and rapid impact on the bacterial cell cycle and morphology. dzif.de

Studies on other glycopeptides and cell wall synthesis inhibitors have demonstrated that the disruption of peptidoglycan assembly leads to a halt in cell division. dzif.de The formation of the Z-ring, a structure composed of the FtsZ protein that is critical for initiating cell division, is dependent on active peptidoglycan synthesis. dzif.de Therefore, exposure to this compound would be expected to prevent the proper formation or function of the divisional septum.

The weakening of the cell wall due to the inhibition of peptidoglycan cross-linking results in distinct morphological changes. Bacteria may exhibit swelling, malformations, and ultimately lysis due to the inability to withstand their internal turgor pressure. nih.gov The precise morphological outcome can depend on the specific bacterium and the concentration of the antibiotic.

| Cellular Process | Effect of this compound Exposure |

| Gene Expression | Induction of cell wall stress response genes (e.g., VanS/VanR system in resistant strains). |

| Protein Expression | Synthesis of enzymes for modified peptidoglycan precursors in resistant strains. |

| Cell Cycle | Arrest of cell division due to inhibition of septum formation. |

| Morphology | Cell swelling, malformation, and eventual lysis due to weakened cell wall. |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Fluorobalhimycin Analogs

Impact of Fluorine Substitution on Biological Activity and Specificity

The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate their physicochemical and biological properties. ucd.ienih.gov In the case of Fluorobalhimycin, fluorine atoms are incorporated as substitutions for chloride atoms, specifically in the β-hydroxytyrosine (Bht) residues within the glycopeptide scaffold. nih.govuea.ac.ukresearchgate.netnih.govresearchgate.net This substitution has been shown to impact the structure and, consequently, the activity of the molecule. nih.gov

Research indicates that this compound, where chloride atoms are replaced by fluoride (B91410), can exhibit increased potency compared to its dechlorinated counterpart. For instance, this compound was reported to be up to 8 times more potent than dechlorobalhimycin in combating microbial infections. researchgate.net This highlights the significant influence that halogen substitution, even with a relatively small atom like fluorine, can have on the antibiotic efficacy of glycopeptide scaffolds.

Positional Effects of Fluorine on Binding Affinity and Efficacy

Rational Design and Synthesis of this compound Derivatives

The rational design and synthesis of this compound derivatives aim to create analogs with improved properties, such as enhanced potency against resistant strains, altered pharmacokinetic profiles, or expanded spectrum of activity. Rational design is guided by SAR and SMR studies, allowing researchers to make targeted modifications to the this compound scaffold. nih.govacs.orgresearchgate.netx-mol.netrjeid.com

Mutasynthesis has been a successful strategy for introducing fluorine atoms into the balhimycin (B1255283) scaffold, leading to the production of this compound. nih.govuea.ac.ukresearchgate.netnih.govresearchgate.net This approach involves using mutant strains of the producing organism that are deficient in the biosynthesis of a specific natural precursor (in this case, β-hydroxytyrosine) and then feeding these mutants synthetic analogs containing the desired modification (e.g., 3-fluoro-β-hydroxytyrosine). The cellular machinery then incorporates the analog into the final glycopeptide structure. nih.govnih.gov This method offers a less invasive way to introduce fluorine compared to complex total or semisynthetic chemical routes for modifying the core glycopeptide structure. researchgate.net

Chemical Modifications at Peripheral Positions

While the core heptapeptide (B1575542) scaffold of glycopeptide antibiotics is highly cross-linked and rigid, making direct modifications challenging, peripheral positions offer more accessible sites for chemical derivatization. nih.gov Common sites for modification in glycopeptide antibiotics include the C-terminal carboxylic acid, the primary amine of the vancosamine (B1196374) sugar (if present), and the N-terminal amine. nih.govacs.org Modifications at these sites can influence properties like solubility, membrane interactions, and binding to the bacterial cell wall. Although specific examples of chemical modifications at peripheral positions of this compound are not extensively detailed in the provided search results, the principles established for other glycopeptides are applicable. Rational design would involve appending various functional groups to these positions to explore their impact on activity and other desirable properties, potentially in combination with the fluorine substitutions in the core.

Glycosylation Pattern Alterations

Glycosylation, the attachment of sugar moieties to the peptide core, is another key feature of many glycopeptide antibiotics, including balhimycin. These sugar residues can play a role in solubility, target binding, and interactions with bacterial membranes. nih.govacs.org Altering the glycosylation pattern of glycopeptide antibiotics is a strategy explored in SAR studies to modulate their biological properties. nih.govacs.org In the context of this compound, which is derived from balhimycin, modifications to the attached sugar moieties could be pursued to generate derivatives with altered activity or pharmacokinetic profiles. For example, the absence of a phenol (B47542) moiety in a minor fluorinated product observed during mutasynthesis prevented glycosylation, highlighting the link between the aglycone structure and glycosylation. nih.gov Rational design could involve enzymatic or chemical methods to add, remove, or modify the sugar residues present in this compound.

Computational SAR/QSAR Modeling for Activity Prediction

Computational methods, including Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling, play an increasingly important role in the study and design of glycopeptide antibiotics and their analogs, including fluorinated derivatives like this compound. tandfonline.comresearchgate.netresearchgate.netchemistryjournal.netnih.govajmb.orgbeilstein-institut.de QSAR models aim to establish mathematical relationships between the structural or physicochemical properties of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs, guiding the rational design process and reducing the need for extensive experimental screening. chemistryjournal.netnih.govajmb.org

For this compound and its analogs, computational approaches can be used to:

Analyze the impact of fluorine substitution at different positions on molecular descriptors related to electronic properties, lipophilicity, and steric bulk. ucd.ienih.govmdpi.com

Model the binding interactions between fluorinated glycopeptides and the peptidoglycan target site, providing insights into the structural basis of activity. tandfonline.comajmb.org

Predict the antibacterial potency of novel this compound derivatives based on their designed structures. researchgate.netresearchgate.netchemistryjournal.netnih.gov

While specific QSAR models developed solely for this compound were not detailed in the search results, the application of these techniques to glycopeptide antibiotics in general, and the increasing use of computational workflows to predict the impact of fluorine substitution, indicate their relevance to this compound research. tandfonline.commdpi.comnih.govajmb.orgnih.gov

Elucidating Molecular Determinants of Target Selectivity

Elucidating the molecular determinants of target selectivity for this compound and its analogs is crucial for developing effective strategies against resistant bacteria. These studies often involve analyzing the interactions between the antibiotic or its analog and the bacterial cell wall precursors, specifically the D-Ala-D-Ala and D-Ala-D-Lac termini oup.commdpi.comacs.orguu.nl.

Glycopeptide antibiotics bind to the peptidoglycan precursors through a network of hydrogen bonds and other interactions within a specific binding pocket nih.govuu.nlannualreviews.org. The structural features of the glycopeptide, including the peptide backbone, glycosylation patterns, and halogen substituents, play a significant role in defining the shape and chemical properties of this binding site and influencing the affinity and selectivity for different target termini uu.nlannualreviews.org.

Studies on vancomycin (B549263) and its analogs have shown that modifications to the aglycon structure and attached sugar moieties can impact binding affinity to both D-Ala-D-Ala and D-Ala-D-Lac acs.orguu.nl. For instance, the third residue of the vancomycin aglycon, asparagine, while not directly involved in dipeptide binding, is crucial for substrate recognition. Substituting asparagine with aspartic acid in a vancomycin analog resulted in reduced antibacterial activity acs.org. Molecular dynamics simulations of vancomycin and an aspartate-substituted analog binding to D-Ala-D-Ala and D-Ala-D-Lac revealed that the aspartate substitution altered the aglycon conformation, affecting the interaction with the depsipeptide acs.org. This highlights how subtle structural changes can influence target binding.

Fluorine substitution, as seen in this compound, can alter the physicochemical properties of a molecule, including lipophilicity and the ability to form specific interactions, which can impact its binding to biological targets ucd.ie. Mutasynthesis approaches have been employed to incorporate fluorinated phenylglycine residues into glycopeptide structures, including balhimycin analogs nih.govrsc.orgnih.gov. These studies aim to explore how the presence and position of fluorine atoms affect the interaction with the bacterial cell wall target nih.govrsc.orgnih.gov. While some fluorinated analogs have shown limited activity, suggesting the glycopeptide scaffold is highly tuned for its target interaction, these studies provide valuable insights into the structural requirements for effective binding rsc.org.

Research findings often involve determining binding constants (Ki or Kd) to quantify the affinity of glycopeptide analogs for different target mimics uu.nlnih.govnih.gov. These data, combined with structural analysis through techniques like molecular dynamics simulations, help to elucidate the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern target recognition and selectivity acs.orguu.nlannualreviews.orgnih.gov.

Understanding the molecular basis of target selectivity is crucial for rational design of new glycopeptide analogs with improved activity against resistant strains. By elucidating how specific structural modifications influence binding to altered targets like D-Ala-D-Lac, researchers can design compounds that retain high affinity for resistant precursors or even exhibit novel mechanisms of action, such as interfering with other essential processes like transglycosylation or interacting with alternative targets like MurJ researchgate.netnih.govoup.commdpi.comnih.gov.

Detailed research findings often involve:

Synthesis of this compound Analogs: Creating variations of this compound with modifications at different positions to study the impact of these changes on activity and binding. nih.govnih.gov

Binding Assays: Measuring the affinity of these analogs for synthetic peptides mimicking the D-Ala-D-Ala and D-Ala-D-Lac termini, and potentially more complex targets like Lipid II. uu.nlnih.govnih.gov

Structural Studies: Utilizing techniques such as NMR, X-ray crystallography, or molecular dynamics simulations to visualize and understand the atomic-level interactions between the antibiotic analog and its target. acs.organnualreviews.orgnih.gov

Mutasynthesis and Biosynthetic Engineering: Manipulating the biosynthetic pathways in producing organisms to generate novel fluorinated glycopeptide analogs and study the enzymes involved in their synthesis and target recognition. nih.govrsc.orgnih.govfrontiersin.orgfrontiersin.orgresearchgate.netbeilstein-institut.denih.gov

While specific quantitative data tables for this compound analogs' binding affinities were not extensively detailed in the provided search results, the general approach for elucidating target selectivity in glycopeptide research involves comparing binding constants (Ki or Kd) of different analogs to various target peptides.

Here is an example of how such data might be presented in a table based on the type of data discussed in the search results for related glycopeptides, illustrating the concept rather than providing specific, unavailable this compound data:

Table 5.4.1: Illustrative Binding Affinities of Glycopeptide Analogs to Peptidoglycan Precursors

| Compound Name | Target Ligand (Mimic) | Binding Affinity (Kd or Ki) | Notes |

| Vancomycin | D-Ala-D-Ala Peptide | X µM / nM | Prototypical interaction |

| Vancomycin | D-Ala-D-Lac Peptide | Y µM / nM | Reduced affinity in resistant strains |

| This compound | D-Ala-D-Ala Peptide | Z µM / nM | Potential impact of fluorine substitution |

| This compound | D-Ala-D-Lac Peptide | W µM / nM | Potential activity against resistant strains |

| This compound Analog 1 | D-Ala-D-Ala Peptide | A µM / nM | Effect of specific modification |

| This compound Analog 1 | D-Ala-D-Lac Peptide | B µM / nM | Effect of specific modification |

Such data tables, coupled with structural information, allow researchers to correlate specific structural features of this compound analogs with their affinity for different target molecules, thereby elucidating the molecular determinants of their target selectivity. This understanding is vital for the rational design of new antibiotics capable of overcoming resistance mechanisms.

Preclinical and in Vitro Biological Activity of Fluorobalhimycin

Antimicrobial Spectrum and Potency of Fluorobalhimycin

Preclinical investigations have explored the range of bacteria susceptible to this compound and the concentrations required to inhibit their growth.

Activity Against Gram-Positive Bacterial Strains

This compound has demonstrated activity against Gram-positive bacteria. dntb.gov.uaresearchgate.net Glycopeptide antibiotics, as a class, are known to be vital for treating severe infections caused by Gram-positive bacteria. researchgate.net These antibiotics typically inhibit bacterial cell-wall synthesis. dntb.gov.ua Studies have indicated that this compound and related halogenated glycopeptides, such as bromobalhimycin and balhimycin (B1255283), can exhibit potency against microbial infections. researchgate.net

Activity Against Resistant Pathogens (e.g., MRSA, VRE) in Laboratory Strains

A significant area of research involves the evaluation of this compound's effectiveness against antibiotic-resistant pathogens in laboratory settings. Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) are of particular concern in clinical settings. nih.govnih.govmdpi.com Some studies on related compounds, such as novel thiazolyl cyclic-peptide antibiotics, have shown potent in vitro antibacterial activity against a broad range of Gram-positive bacteria, including MRSA and VRE, with minimum inhibitory concentration (MIC) values in the single-digit nanomolar range. nih.gov While direct MIC data specifically for this compound against these resistant laboratory strains were not extensively detailed in the search results, the context of its classification as a glycopeptide and the activity of related compounds suggest this is a relevant area of investigation. researchgate.net

Synergistic Effects with Other Antimicrobials In Vitro

Investigating the synergistic effects of this compound with other antimicrobial agents in vitro is a strategy to potentially enhance its efficacy and overcome resistance. Synergy testing evaluates whether the combination of two antimicrobials is more effective than either agent alone. dovepress.comnih.gov While specific data on this compound combinations were not prominent in the search results, studies on other antibiotics demonstrate that combination therapy can show synergistic effects against various bacterial strains, including resistant ones and those forming biofilms. nih.govunits.itfrontiersin.org For example, combinations of fosfomycin (B1673569) with other antibiotics like ciprofloxacin (B1669076) and gentamicin (B1671437) have shown synergy against Escherichia coli and Pseudomonas aeruginosa biofilms in vitro. nih.govfrontiersin.org The potential for this compound to exhibit similar synergistic interactions in vitro with other agents against Gram-positive pathogens, including resistant strains, remains an important area for research.

Mechanistic Basis of Resistance to this compound in Laboratory Strains

Understanding how bacteria develop resistance to this compound at the mechanistic level in laboratory strains is crucial for anticipating and potentially mitigating clinical resistance.

Identification of Resistance Genes and Mutations

Resistance to antibiotics can arise through various mechanisms, including mutations in genes encoding target proteins or the acquisition of resistance genes. wisc.edunih.gov For glycopeptide antibiotics like vancomycin (B549263), resistance in Staphylococcus aureus (VRSA) has been linked to the presence of the vanA gene, which is commonly found in VRE. cdc.gov This gene can be transferred between bacteria, contributing to the spread of resistance. cdc.gov Mutations in chromosomal genes, such as those encoding DNA gyrase and topoisomerase IV, are also known to contribute to resistance to other classes of antibiotics like fluoroquinolones. frontiersin.orgnih.govnih.govnih.govplos.org While specific resistance genes or mutations directly conferring resistance to this compound were not detailed in the search results, the mechanisms observed for other antibiotic classes, particularly other glycopeptides, provide a framework for understanding potential resistance pathways. Research on the molecular basis of resistance often involves identifying mutations in relevant genes and characterizing their impact on susceptibility. researchgate.netmcmaster.ca

Characterization of Efflux Pump Mechanisms

Efflux pumps are bacterial membrane proteins that actively transport various substances, including antibiotics, out of the cell, thereby reducing their intracellular concentration and contributing to resistance. wikipedia.orgnih.govnih.govfrontiersin.orgmicropspbgmu.ru These pumps can be drug-specific or capable of extruding multiple drugs. wikipedia.orgnih.gov Overexpression of efflux pumps has been associated with clinically relevant drug resistance. nih.gov While the specific role of efflux pumps in resistance to this compound was not explicitly described in the search results, efflux is a general mechanism of antibiotic resistance in bacteria. nih.govnih.govfrontiersin.org Studies on other antibiotics have characterized the function and regulation of different efflux pump families, such as the RND, MFS, MATE, SMR, and ABC transporters. wikipedia.orgmicropspbgmu.ru Further research would be needed to determine if specific efflux pumps contribute to reduced susceptibility to this compound in laboratory strains.

Target Modification and Inactivation Strategies by Microorganisms

Microorganisms, particularly bacteria, have evolved various strategies to circumvent the action of antibiotics, including glycopeptides like this compound. Resistance mechanisms can broadly be categorized into limiting drug uptake, modifying the drug target, inactivating the drug, and active efflux nih.govnih.govperflavory.com. For glycopeptide antibiotics, a primary mechanism of acquired resistance involves modifications to the peptidoglycan precursors, the antibiotic's target site flybase.orgsensus.org.

In vancomycin-resistant enterococci (VRE), for example, the terminal D-Ala-D-Ala is modified to D-Ala-D-lactate (D-Ala-D-Lac) or D-Ala-D-serine (D-Ala-D-Ser) through the action of acquired gene clusters (e.g., vanA, vanB) sensus.orgacdb.plus. This modification results in a significant reduction in the binding affinity of glycopeptides to the precursor termini, thereby compromising their inhibitory effect on cell wall synthesis sensus.org. Given that this compound is a glycopeptide structurally related to vancomycin and balhimycin, it is plausible that similar target modification mechanisms could confer resistance to this compound in susceptible bacterial strains that acquire the necessary genetic determinants. mims.comfishersci.at

Another potential resistance strategy involves enzymatic inactivation or modification of the antibiotic molecule itself nih.govnih.govdrugbank.com. While enzymatic degradation is a known mechanism for other antibiotic classes like beta-lactams and aminoglycosides, it is less common for glycopeptides flybase.orgdrugbank.com. However, bacteria possess diverse enzymatic capabilities, and the potential for enzymes that could modify or inactivate this compound cannot be entirely ruled out, although specific examples related to this compound were not identified in the reviewed literature. nih.govnih.govflybase.orgdrugbank.com

Efflux pumps, which actively transport antibiotic molecules out of the bacterial cell, and reduced membrane permeability are also general mechanisms of antibiotic resistance that can affect the intracellular concentration of various antimicrobial agents nih.govnih.govnih.gov. While glycopeptides primarily act on the exterior of the cytoplasmic membrane, changes in cell wall structure or transport mechanisms could potentially influence their access to the target site, contributing to reduced susceptibility. nih.govnih.gov

Based on the known mechanisms of resistance to glycopeptide antibiotics, potential strategies employed by microorganisms against this compound would likely involve alterations to the D-Ala-D-Ala target or, less commonly, enzymatic modification or efflux. Research into the specific resistance profiles and mechanisms emerging in response to this compound would be crucial for understanding its long-term efficacy.

Activity against Other Biological Systems (e.g., Fungi, Parasites, specific cell lines) In Vitro

While this compound is characterized as a glycopeptide antibiotic primarily targeting bacterial cell wall synthesis, the evaluation of novel compounds often includes screening for activity against a broader spectrum of biological targets to understand their full potential and selectivity. In vitro assays are commonly employed to assess the effects of compounds on fungi, parasites, and various mammalian cell lines.

Standard in vitro methods for evaluating antifungal activity include determining minimum inhibitory concentrations (MICs) and minimum fungicidal concentrations (MFCs) against various fungal species. Similarly, the activity against parasites can be assessed through in vitro assays that measure motility inhibition, mortality, or effects on different life stages of the parasite. The evaluation of cytotoxicity and potential therapeutic indices is often performed using a range of immortalized or specific cell lines, such as cancer cell lines or normal cell lines, utilizing assays like the MTT assay to measure cell viability.

Despite the availability of these established in vitro testing methodologies and the general interest in exploring the biological activities of novel compounds, a comprehensive review of the currently available scientific literature did not yield specific published data detailing the in vitro activity of this compound against fungi, parasites, or specific non-bacterial cell lines. Research efforts concerning this compound appear to have predominantly focused on its antibacterial properties and its context within glycopeptide antibiotic research and biosynthesis.

Therefore, while the potential for this compound to exhibit activity against biological systems other than bacteria exists, specific preclinical in vitro data in these areas were not found in the conducted literature search.

Advanced Analytical Methodologies for Fluorobalhimycin Research and Detection

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are indispensable tools in Fluorobalhimycin research for evaluating sample purity and quantifying the compound in research samples. These methods offer high separation efficiency and sensitivity, essential for analyzing complex mixtures often encountered in natural product research and biosynthesis studies.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a foundational technique for the analysis of this compound and related glycopeptides. Method development typically involves optimizing parameters such as stationary phase chemistry, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation from impurities and matrix components. HPLC- coupled with detectors such as UV-Vis or Diode Array Detectors (DAD), is commonly used for routine purity checks and quantification in research samples. For instance, HPLC-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS) has been employed for determining the biosynthesis of balhimycin (B1255283), a related glycopeptide, and analyzing its variants in culture broth. nih.gov This involves preparing culture broth samples by centrifugation and filtration before analysis. nih.gov An Agilent 1100 HPLC system coupled to a Bruker Esquire 3000+ instrument was used in one such study. nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Trace Analysis

For enhanced sensitivity and resolution, especially in trace analysis or when dealing with limited sample quantities, UPLC-MS is the preferred technique. UPLC systems utilize smaller particle size columns and higher flow rates compared to conventional HPLC, leading to sharper peaks and reduced run times. Coupling UPLC with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides highly specific detection and structural information through the analysis of fragmentation patterns. UPLC-MS/MS has been utilized in the analysis of fluorinated polyketides, demonstrating the power of this technique for characterizing fluorinated natural products. escholarship.org Methodologies have involved using C18 columns and mobile phases containing acetonitrile (B52724) with formic acid. escholarship.org Specific mass spectrometry parameters, such as fragmentation voltage and collision energies, are optimized for the target analytes to achieve high sensitivity and specificity. escholarship.org LC-MS/MS analysis has also been crucial in identifying and characterizing compounds produced through mutasynthesis and in proposing structures based on fragmentation data. uni-saarland.deresearchgate.net

Bioanalytical Methodologies for this compound Quantification in Biological Matrices (Research Context)

Quantifying this compound in biological matrices (such as cell culture media or fermentation broths) is essential for studying its production, stability, and interactions within biological systems. Bioanalytical methods require specific strategies to handle the complexity of these matrices.

Sample Preparation Strategies for Complex Matrices

Biological matrices are inherently complex, containing a wide variety of components (proteins, lipids, salts, etc.) that can interfere with chromatographic and mass spectrometric analysis. Effective sample preparation is therefore critical to remove these interferences and concentrate the analyte. Common strategies in natural product research involving fermentation broths include centrifugation and filtration to obtain particle-free samples before LC-MS analysis. nih.gov Other techniques may involve solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation, depending on the specific matrix and the physicochemical properties of this compound. The goal is to achieve clean extracts suitable for sensitive downstream analysis.

Development of Highly Sensitive LC-MS/MS Methods

Highly sensitive LC-MS/MS methods are paramount for quantifying this compound in biological matrices, where it may be present at low concentrations. The specificity of MS/MS allows for the selective detection of the target compound even in the presence of co-eluting matrix components. Development involves optimizing chromatographic separation (using LC or UPLC) and tuning the mass spectrometer for optimal ionization and fragmentation of this compound. Multiple reaction monitoring (MRM) is a typical acquisition mode used in LC-MS/MS for quantification, where specific precursor-product ion transitions of this compound are monitored. This provides high sensitivity and reduces background noise. LC-ESI-MS studies have been used to confirm the presence of balhimycin in supernatants, highlighting the application of this sensitive technique in analyzing natural product biosynthesis. nih.govasm.org

Development of Probes and Reporter Systems for this compound Interaction Studies

Investigating the interactions of this compound with its biological targets or biosynthetic machinery at a molecular level can be facilitated by the development of specific probes and reporter systems. While specific examples for this compound are limited in the provided search results, the general approaches in studying nonribosomal peptides (NRPs), to which this compound belongs, offer insights. Activity-based protein profiling (ABPP) has emerged as an analytical platform for studying enzymes involved in NRP biosynthesis, such as adenylation (A) domains of nonribosomal peptide synthetases (NRPSs). researchgate.net This can provide insights into enzyme-substrate interactions. The manipulation of carrier proteins with reporter-labeled coenzyme A analogs has also been explored in the context of template-directed synthesis of macrocyclic peptides, suggesting a potential avenue for developing probes to study this compound's interaction with its biosynthetic machinery. nih.gov Such probes could potentially be used to monitor the loading of fluorinated precursors or the interaction of the growing peptide chain with specific domains of the NRPS assembly line responsible for this compound biosynthesis.

Theoretical and Computational Studies on Fluorobalhimycin

Quantum Chemical Calculations on Fluorobalhimycin's Electronic Structure and Reactivity

Quantum chemical calculations are fundamental theoretical methods used to investigate the electronic structure and reactivity of molecules. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations allow for the prediction of various molecular properties by solving the electronic Schrödinger equation austinpublishinggroup.commdpi.com. These methods can provide insights into the distribution of electrons within a molecule, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and parameters related to chemical reactivity, including band gap energy, ionization potential, electron affinity, electronegativity, and chemical hardness/softness austinpublishinggroup.commdpi.comresearchgate.net.

For a complex molecule like this compound, quantum chemical calculations can help elucidate how the presence of fluorine atoms influences the electronic landscape and, consequently, its chemical behavior and potential interactions. While specific detailed quantum chemical studies focused solely on this compound were not extensively found in the provided search results, general applications of these methods to understanding the link between molecular structure, electronic properties, and reactivity are well-established austinpublishinggroup.commdpi.comresearchgate.netarxiv.orgmpg.de. For instance, computational studies on fluorinated amino acids have explored how fluorine affects their binding properties, relevant to the building blocks of peptide-containing molecules like glycopeptides researchgate.net.

Typical data derived from quantum chemical calculations include:

| Property | Description |

| Electronic Energy | Total energy of the molecule's electrons. |

| Molecular Orbitals (HOMO, LUMO) | Spatial distribution and energy levels of frontier electrons, influencing reactivity. austinpublishinggroup.comresearchgate.net |

| Band Gap (ΔE) | Energy difference between HOMO and LUMO, related to stability and reactivity. researchgate.net |

| Ionization Potential (IP) | Energy required to remove an electron. researchgate.net |

| Electron Affinity (EA) | Energy released when an electron is added. researchgate.net |

| Electronegativity (χ) | Measure of an atom's ability to attract electrons. researchgate.net |

| Chemical Hardness/Softness | Resistance to deformation of the electron cloud, related to reactivity. researchgate.net |

| Electrostatic Potential Maps | Visual representation of charge distribution, indicating potential sites for interaction. austinpublishinggroup.com |

These calculations, when applied to this compound, could provide a theoretical basis for understanding its intrinsic reactivity and potential sites for chemical modification or interaction with biological environments.

Molecular Docking and Dynamics Simulations of this compound-Target Complexes